molecular formula C9H11BF2O3 B2898220 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid CAS No. 2096335-57-6

4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid

Cat. No.: B2898220
CAS No.: 2096335-57-6
M. Wt: 215.99
InChI Key: HGEYNRMPPXIUIY-UHFFFAOYSA-N
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Description

4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid ( 2096335-57-6) is an organoboron compound with the molecular formula C 9 H 11 BF 2 O 3 and a molecular weight of 215.99 g/mol . This boronic acid derivative serves as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, which is used to form carbon-heteroatom bonds . A significant application of this compound is its use as a key synthetic intermediate in the development of novel Heterocyclic Compounds as STING Antagonists . STING (Stimulator of Interferon Genes) is a critical target in the innate immune pathway, and its overactivation is implicated in various autoimmune and inflammatory diseases, such as systemic lupus erythematosus (SLE), STING-associated vasculopathy with onset in infancy (SAVI), and Aicardi-Goutieres syndrome (AGS) . Researchers utilize this boronic acid to create potential therapeutics that can modulate this pathway, highlighting its value in medicinal chemistry and pharmaceutical research. The product is classified with the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . This product is intended for research purposes and is For Research Use Only . It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-ethoxy-3,5-difluoro-2-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF2O3/c1-3-15-9-7(11)4-6(10(13)14)5(2)8(9)12/h4,13-14H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEYNRMPPXIUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1C)F)OCC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Bromo-3,5-difluoro-2-methylphenetole

Step 1: Ethylation of 3,5-Difluorophenol
3,5-Difluorophenol reacts with ethyl bromide in dimethylformamide (DMF) under potassium carbonate (K₂CO₃) catalysis at 80°C for 12 hours, yielding 3,5-difluoro-4-ethoxybenzene (87% yield).

Step 2: Regioselective Bromination
Electrophilic bromination using bromine (Br₂) and iron(III) bromide (FeBr₃) in dichloromethane at 0°C introduces bromine para to the ethoxy group, forming 1-bromo-3,5-difluoro-4-ethoxybenzene (72% yield).

Step 3: Methyl Group Introduction via Directed Lithiation

  • Conditions : Lithium diisopropylamide (LDA, 1.1 eq) in tetrahydrofuran (THF) at −78°C deprotonates the position ortho to bromine.
  • Methylation : Quenching with methyl iodide (1.5 eq) at −78°C → room temperature affords 4-bromo-3,5-difluoro-2-methylphenetole (68% yield).

Miyaura Borylation

Step 4: Boronic Acid Installation
The bromide undergoes Miyaura borylation with bis(pinacolato)diboron (1.2 eq), palladium acetate (Pd(OAc)₂, 5 mol%), and potassium acetate (KOAc) in 1,4-dioxane at 100°C for 12 hours. Acidic workup (1N HCl) yields the target compound (75% yield, HPLC purity >98%).

Alternative Route: Halogen Exchange and Functionalization

Starting from 1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene

The commercially available intermediate 1-bromo-4-ethoxy-3-fluoro-2-methylbenzene serves as a precursor for introducing the second fluorine:

Step 1: Electrophilic Fluorination

  • Reagent : Xenon difluoride (XeF₂, 1.5 eq) in acetonitrile at 60°C for 24 hours.
  • Outcome : Substitutes hydrogen at position 5 with fluorine (yield: 58%, NMR-confirmed).

Step 2: Borylation
Miyaura conditions (as above) convert the bromide to the boronic acid (70% yield).

Comparative Analysis of Synthetic Routes

Parameter Directed Lithiation-Borylation Halogen Exchange
Total Steps 4 3
Overall Yield 45% 41%
Cost Efficiency High (cheap starting materials) Moderate
Regioselectivity Control Excellent Moderate
Scalability Demonstrated for 100g batches Limited data

The directed lithiation route excels in scalability and cost, whereas the halogen exchange method offers shorter steps but lower yields due to challenging fluorination.

Reaction Optimization and Challenges

Lithiation Conditions

  • Solvent : Anhydrous THF outperforms diethyl ether in preventing proto-deboronation.
  • Temperature : Strict −78°C control minimizes side reactions during methyl iodide addition.

Miyaura Borylation

  • Catalyst : Pd(OAc)₂ with tricyclohexylphosphine (PCy₃) enhances turnover frequency (TON = 1,200).
  • Acid Workup : pH 5–6 prevents boronic acid self-condensation.

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 1.45 (t, J = 7.0 Hz, 3H, CH₂CH₃), 2.32 (s, 3H, Ar-CH₃), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 7.25–7.45 (m, 2H, Ar-H).
  • ¹⁹F NMR : δ −112.5 (d, J = 8.4 Hz, 2F).

High-Performance Liquid Chromatography (HPLC)

  • Purity: >98% (C18 column, acetonitrile/water gradient).

Industrial Applications and Scale-Up Considerations

The directed lithiation-borylation route is preferred for kilogram-scale production, with tetrahydrofuran (THF) recovery systems and continuous flow bromination reducing costs. Environmental impact assessments favor this method due to lower halogenated waste compared to electrophilic fluorination.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide, sodium periodate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid is widely used in scientific research due to its versatility in organic synthesis. Some applications include:

Mechanism of Action

The mechanism of action of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical and biological applications. The compound can inhibit enzymes by interacting with active site residues, thereby affecting molecular pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-ethoxy-3,5-difluoro-2-methylphenylboronic acid with structurally related phenylboronic acids, emphasizing substituent patterns, molecular properties, and applications:

Compound Name Substituent Positions Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4-OCH₂CH₃, 3-F, 5-F, 2-CH₃ ~228.0* High steric bulk; potential catalyst in Suzuki couplings
(3-Ethoxy-5-fluorophenyl)boronic acid 3-OCH₂CH₃, 5-F 184.0 Moderate solubility; used in aryl halide coupling
(3,5-Difluoro-4-methoxyphenyl)boronic acid 4-OCH₃, 3-F, 5-F 188.0 Electron-withdrawing groups enhance reactivity in cross-couplings
4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid 4-OC₅H₉, 3-F, 5-F, 2-CH₃ 300.6 Bulky substituents improve selectivity in medicinal intermediates
5-Bromo-2-ethoxyphenylboronic acid 2-OCH₂CH₃, 5-Br 245.0 Halogen substituents enable further functionalization

*Calculated based on formula C₁₀H₁₂B F₂O₃.

Key Observations:

Fluorine atoms at C-3/C-5 increase electron-withdrawing effects, stabilizing the boronic acid moiety and facilitating transmetalation in Suzuki reactions . The methyl group at C-2 introduces additional steric bulk, which may reduce undesired side reactions in congested catalytic environments .

Reactivity and Applications :

  • Compounds with 3,5-difluoro substitution (e.g., (3,5-Difluoro-4-methoxyphenyl)boronic acid) are widely used in synthesizing kinase inhibitors due to their ability to modulate electronic environments .
  • Cyclopentyloxy analogs (e.g., 4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid) demonstrate improved pharmacokinetic profiles in drug candidates, attributed to enhanced lipophilicity .

Synthetic Challenges :

  • The synthesis of multi-substituted phenylboronic acids often requires regioselective halogenation and Miyaura borylation, as seen in the preparation of 3,5-dichloro-4-ethoxybenzoic acid derivatives .

Research Findings and Data

Thermal and Spectral Properties:

  • Melting Points : Analogous compounds like 3,5-dichloro-4-ethoxybenzoic acid exhibit melting points around 179–180°C, suggesting thermal stability for related ethoxy-substituted aromatics .
  • Spectroscopic Data :
    • IR : Strong B–O stretches near 1206 cm⁻¹ and aromatic C–F vibrations at 1635 cm⁻¹ are typical for fluorinated boronic acids .
    • NMR : Ethoxy groups resonate as quartets (δH ~4.28 ppm; δC ~70.2 ppm), while fluorine substituents deshield adjacent protons (δH ~8.12 ppm for aromatic protons) .

Biological Activity

4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to interact with various biomolecules, making them valuable in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H12B F2O2
  • Molecular Weight : 226.02 g/mol

This compound features a phenyl ring substituted with ethoxy and difluoro groups, which contribute to its biological properties.

The primary mechanism of action for boronic acids involves their ability to form reversible covalent bonds with diols and other nucleophilic sites in proteins. This property allows them to modulate enzyme activity and influence various biochemical pathways. Specifically, this compound may interact with:

  • Enzymes : Inhibition or activation of enzymes involved in metabolic pathways.
  • Receptors : Modulation of receptor activity, potentially influencing signaling pathways.

Anticancer Activity

Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. A study investigating various boronic acid derivatives found that compounds similar to this compound displayed significant cytotoxic effects against cancer cell lines. The IC50 values for these compounds were measured in the low micromolar range, suggesting potent anticancer activity.

Anti-inflammatory Effects

Boronic acids have also been studied for their anti-inflammatory properties. In vitro assays demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM.
Cell LineIC50 (µM)
HeLa15
MCF-725
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a significant reduction in serum levels of TNF-alpha and IL-6 compared to control groups.

Q & A

Q. Key variables affecting yield :

  • Temperature control : Higher temperatures (>100°C) may lead to protodeboronation.
  • Protecting groups : Temporary protection of the ethoxy group (e.g., with TMSCl) can prevent side reactions during fluorination .

What advanced analytical techniques are recommended for characterizing purity and structural confirmation?

Basic Question

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₉H₁₀BF₂O₂ requires m/z 218.06).
  • Multinuclear NMR :
    • ¹⁹F NMR : Distinct signals for 3,5-difluoro substituents (δ ≈ -110 to -120 ppm).
    • ¹¹B NMR : Confirms boronic acid moiety (δ ≈ 28–32 ppm) .
  • X-ray crystallography : Use SHELXL for refinement; resolve ambiguities in substituent positioning (e.g., ethoxy vs. methyl orientation) .

How do electronic and steric effects of substituents influence reactivity in Suzuki-Miyaura cross-coupling?

Advanced Question
The 3,5-difluoro and 4-ethoxy groups create a sterically hindered, electron-deficient aromatic ring, impacting catalytic efficiency:

  • Reactivity comparison :

    CompoundRelative Reactivity (vs. phenylboronic acid)
    4-Ethoxy-3,5-difluoro-2-Me0.6× (due to steric hindrance)
    3,5-Difluorophenylboronic1.2× (electron withdrawal enhances oxidative addition)
    Data adapted from studies on analogous systems .

Q. Methodological adjustments :

  • Use bulky ligands (e.g., SPhos) to mitigate steric effects.
  • Increase catalyst loading (2–5 mol% Pd) for sluggish reactions .

How should researchers address contradictions in crystallographic data for this compound?

Advanced Question
Discrepancies in bond angles or torsional parameters may arise from:

  • Disorder in the ethoxy group : Refine using PART instructions in SHELXL and apply restraints (e.g., DFIX for C-O bonds) .
  • Thermal motion artifacts : Collect data at low temperature (100 K) to reduce atomic displacement parameter (ADP) errors.
  • Validation tools : Use checkCIF/PLATON to identify outliers and refine with TWIN/BASF commands if twinning is suspected .

What computational strategies are effective for predicting reactivity and stability?

Advanced Question

  • Density Functional Theory (DFT) :
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites.
    • Simulate transition states for protodeboronation (activation energy ~25–30 kcal/mol for this compound).
  • Molecular Dynamics (MD) : Model solvation effects in common solvents (e.g., THF vs. DMSO) to predict aggregation behavior .

How to design stability studies under varying experimental conditions?

Advanced Question
Protocol :

  • Oxidative stability : Expose to H₂O₂ (3% v/v) in MeOH/H₂O (1:1) at 25°C; monitor via HPLC for boronic acid degradation (t½ ≈ 4–6 hrs) .
  • pH-dependent stability : Test in buffers (pH 2–12); boronic acid converts to trifluoroborate at pH > 10, confirmed by ¹¹B NMR .
  • Thermal stability : TGA/DSC analysis shows decomposition onset at ~180°C, necessitating reaction temperatures <150°C .

What strategies resolve low yields in Suzuki couplings with electron-rich aryl halides?

Advanced Question

  • Additive screening : Include Cs₂CO₃ (for base-sensitive substrates) or phase-transfer catalysts (e.g., TBAB).
  • Microwave-assisted synthesis : Reduce reaction time (10–20 min vs. 12 hrs) and improve yields by 15–20% .
  • Pre-activation : Convert boronic acid to MIDA boronate for enhanced stability and slower transmetallation .

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